(2,2-Dimethylcyclopropyl)boronic acid
Overview
Description
(2,2-Dimethylcyclopropyl)boronic acid is an organoboron compound with the molecular formula C5H11BO2. This compound is characterized by a cyclopropyl ring substituted with two methyl groups and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of (2,2-Dimethylcyclopropyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, enabling the creation of complex molecular structures .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, certain boronic acids decompose in air . Boronic esters like this compound are more stable and can be handled more easily . This stability facilitates their use in synthesis and as a tool to create new bonds .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biomolecules such as carbohydrates . This property allows (2,2-Dimethylcyclopropyl)boronic acid to potentially interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Boronic acids are known to have significant effects on cells, influencing various cellular processes . Given its potential interactions with biomolecules, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Boronic acids are known to participate in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, such as palladium . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.
Metabolic Pathways
Boronic acids are known to interact with diols, which are present in many metabolic intermediates . This suggests that this compound could potentially be involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2,2-Dimethylcyclopropyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 2,2-dimethylcyclopropene with diborane (B2H6) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are formed by the reaction of boric acid with alcohols, followed by hydrolysis to yield the boronic acid .
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethylcyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of boronates.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Boronates.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(2,2-Dimethylcyclopropyl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: (2,2-Dimethylcyclopropyl)boronic acid is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and electronic characteristics .
Properties
IUPAC Name |
(2,2-dimethylcyclopropyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-5(2)3-4(5)6(7)8/h4,7-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKPTKXTGDWIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725932 | |
Record name | (2,2-Dimethylcyclopropyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089708-34-8 | |
Record name | (2,2-Dimethylcyclopropyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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